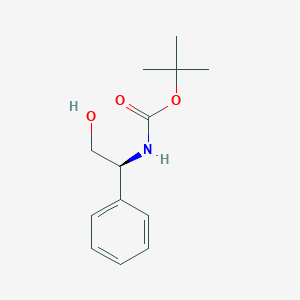

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIOGYTZBKRGI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426848 | |

| Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117049-14-6 | |

| Record name | (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117049146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl [(1S)-2-hydroxy-1-phenylethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-[(N-tert-Butoxycarbonyl)amino]-2-phenylethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4CBC55RQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a chiral organic compound, serves as a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereospecific nature makes it a valuable intermediate in the development of enantiomerically pure drugs. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.3 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 141-147 °C | [1] |

| Boiling Point | 382.4 ± 35.0 °C at 760 mmHg | [1] |

| IUPAC Name | tert-butyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate | N/A |

| InChI Key | IBDIOGYTZBKRGI-LLVKDONJSA-N | N/A |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--c1ccccc1 | N/A |

| Purity | Typically ≥97% | [1][2] |

| Storage Temperature | Room Temperature | [1][2] |

Experimental Protocols

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Boiling Point Determination

Given the high boiling point, determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the preferred method. The boiling point is measured at a reduced pressure, and the value can be extrapolated to atmospheric pressure using a nomograph.

Solubility Assessment

Qualitative solubility can be determined by adding a small amount of the compound (e.g., 10 mg) to a specific volume of a solvent (e.g., 1 mL) in a test tube. The mixture is agitated at a controlled temperature, and the solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). Common solvents for such assessments include water, ethanol, methanol, dichloromethane, ethyl acetate, and hexane. Quantitative solubility data requires more sophisticated analytical techniques such as gravimetric analysis after solvent evaporation or chromatographic methods.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum would be expected to show characteristic absorptions for the N-H, O-H, C=O (carbamate), and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Synthetic Workflow

This compound is a synthetic intermediate. While no biological signaling pathways involving this compound have been identified in the literature, its synthesis is a critical workflow for its application in pharmaceutical development. The following diagram illustrates a representative synthetic pathway.

Caption: A plausible synthetic route to the target compound.

Conclusion

This technical guide provides essential physical property data and procedural context for this compound. The information presented is intended to support researchers and professionals in the fields of chemical synthesis and drug development in their work with this important chiral intermediate. The lack of detailed, publicly available experimental protocols and solubility data highlights an area for potential future investigation and publication.

References

Boc-L-phenylglycinol chemical structure and stereochemistry

Boc-L-phenylglycinol: A Comprehensive Technical Guide

Introduction

Boc-L-phenylglycinol, a chiral amino alcohol protected with a tert-butyloxycarbonyl (Boc) group, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its defined stereochemistry and versatile reactivity make it an invaluable intermediate for the synthesis of complex pharmaceuticals, chiral ligands, and modified peptides. The Boc protecting group enhances stability and solubility in organic solvents, while being readily removable under acidic conditions, a crucial feature for multi-step synthetic strategies.[1][2] This guide provides an in-depth overview of its chemical structure, stereochemical properties, and applications, complete with detailed experimental protocols for its synthesis and use.

Chemical Structure and Identification

Boc-L-phenylglycinol is structurally characterized by a phenyl group and a hydroxymethyl group attached to a chiral carbon, which also bears a Boc-protected amine.

-

IUPAC Name : tert-butyl ((S)-2-hydroxy-1-phenylethyl)carbamate

-

Synonyms : (S)-(+)-2-(Boc-amino)-2-phenylethanol, Boc-L-Phg-ol[1]

-

Linear Formula : (CH₃)₃CO₂CNHCH(C₆H₅)CH₂OH[4]

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 117049-14-6 | [1][3][5] |

| Molecular Weight | 237.29 g/mol | [3] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--c1ccccc1 | |

| InChI Key | IBDIOGYTZBKRGI-LLVKDONJSA-N | |

| MDL Number | MFCD00274206 | [1] |

Stereochemistry

The stereochemical integrity of Boc-L-phenylglycinol is fundamental to its utility, particularly in asymmetric synthesis where it can act as a chiral auxiliary or a precursor to enantiomerically pure target molecules.[1]

The "L" designation in its name corresponds to the (S)-configuration at the chiral carbon atom (the carbon bonded to the phenyl group, the nitrogen, the hydroxymethyl group, and a hydrogen atom). This configuration is confirmed by its positive optical rotation. Its enantiomer, Boc-D-phenylglycinol, exhibits a nearly equal but opposite negative optical rotation.

Caption: Stereochemistry of Boc-L-phenylglycinol, highlighting the (S)-chiral center.

Physicochemical Properties

The physical and chemical properties of Boc-L-phenylglycinol are summarized below. These data are critical for designing experimental conditions, including reaction setups and purification strategies.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 136-140 °C | [1][3] |

| Boiling Point | 382.4 ± 35.0 °C (Predicted) | [3] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.55 ± 0.46 (Predicted) | [3] |

| Optical Rotation [α] | +37° (c=1, Chloroform, 19°C) | [3] |

| +59 ± 1° (c=1, Methanol, 20°C) | [1] | |

| Optical Purity | ee: 99% (GLC) | |

| Solubility | Readily soluble in water; Soluble in DCM, THF, MeOH | [3][6][7] |

Experimental Protocols

Synthesis of Boc-L-phenylglycinol

This protocol describes the N-protection of L-phenylglycinol using di-tert-butyl dicarbonate ((Boc)₂O). The procedure is adapted from a reliable method for the synthesis of the corresponding enantiomer.[6][7]

Caption: Synthetic pathway for Boc-L-phenylglycinol from L-phenylglycinol.

Materials:

-

(S)-(-)-2-Phenylglycinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve (S)-(-)-2-phenylglycinol (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF to the cooled reaction mixture.

-

Stir the reaction continuously for 3 hours at 0 °C, then allow it to warm to room temperature.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM).

-

Wash the organic layer with 1N HCl, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylglycinol as a white solid.[6][7]

Application: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-L-phenylglycinol is a valuable building block in Boc-SPPS. The following diagram illustrates a typical cycle for the addition of one amino acid residue to a growing peptide chain on a solid support.

Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Applications in Research and Development

Boc-L-phenylglycinol's unique structure makes it a versatile tool for chemists in both academic and industrial settings.

-

Pharmaceutical Development : It is a key intermediate in the synthesis of various pharmaceuticals.[1] It has been utilized as a chiral auxiliary in the synthesis of widely used drugs such as the antidiabetic agent saxagliptin and the antidepressants femoxetine and paroxetine.[3]

-

Peptide Synthesis : The compound is frequently used in solid-phase peptide synthesis to introduce non-natural amino alcohol moieties into peptide chains, which can enhance stability, solubility, and biological activity.[1]

-

Asymmetric Synthesis : As a chiral building block, it provides a reliable source of stereochemistry for the synthesis of enantiomerically pure compounds.[1] It is also employed in the development of chiral catalysts and ligands that are vital for stereoselective transformations.[1]

-

Biochemical Research : The molecule is applied in studies of enzyme mechanisms and protein interactions, offering insights that can guide the design of new therapeutic agents.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. (+)-N-Boc- L -a-phenylglycinol 99 117049-14-6 [sigmaaldrich.com]

- 5. 117049-14-6・Boc-L-phenylglycinol・Boc-L-phenylglycinol【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. BOC-L-Phenylglycinol | 117049-14-6 [chemicalbook.com]

- 7. BOC-L-Phenylglycinol CAS#: 117049-14-6 [m.chemicalbook.com]

In-Depth Technical Guide: Physicochemical Properties of BOC-L-Phenylglycinol (CAS 117049-14-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of BOC-L-Phenylglycinol, a key chiral intermediate in the synthesis of various pharmaceuticals. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and property determination, and includes a visual representation of its synthetic workflow.

Core Physicochemical Data

BOC-L-Phenylglycinol, systematically named (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate, is a white crystalline solid.[1] Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .[2] The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.

The key physicochemical data for BOC-L-Phenylglycinol are summarized in the tables below for easy reference and comparison.

| Physical Properties | Value | Reference |

| Melting Point | 136-139 °C | [2][3][4] |

| Boiling Point (Predicted) | 382.4 ± 35.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.101 ± 0.06 g/cm³ | [2] |

| Appearance | White to off-white solid | [1] |

| Chemical and Spectroscopic Properties | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₃ | [2] |

| Molecular Weight | 237.29 g/mol | [2] |

| pKa (Predicted) | 11.55 ± 0.46 | [2] |

| Water Solubility | Insoluble | [2][5] |

| Optical Rotation [α]¹⁹/D | +37° (c=1, CHCl₃) | [3][5] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--c1ccccc1 | [3] |

| InChI Key | IBDIOGYTZBKRGI-LLVKDONJSA-N | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific data. This section provides a detailed experimental protocol for the synthesis of BOC-L-Phenylglycinol and general standard procedures for the determination of its key physicochemical properties.

Synthesis of BOC-L-Phenylglycinol

A common method for the synthesis of BOC-L-Phenylglycinol involves the protection of the amino group of (S)-(-)-2-phenylglycinol with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-(-)-2-phenylglycinol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Di-tert-butyl dicarbonate (31.82 g, 146.8 mmol) is slowly added to a solution of anhydrous tetrahydrofuran (292 mL) containing (R)-(-)-2-phenylglycinol (20.00 g, 145.8 mmol) and triethylamine (24.4 mL, 175.0 mmol) at 0 °C.[5]

-

The reaction mixture is stirred continuously for 3 hours at 0 °C.[5]

-

Upon completion of the reaction, the mixture is concentrated under reduced pressure using a rotary evaporator.[5]

-

The resulting residue is dissolved in dichloromethane (200 mL) and washed with 1N hydrochloric acid (240 mL).[5]

-

The aqueous layer is back-extracted with dichloromethane (2 x 100 mL).[5]

-

All organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated again by rotary evaporation under reduced pressure to yield a white solid product, this compound.[5] The product can be further purified by recrystallization if necessary.

Determination of Physicochemical Properties

Melting Point Determination (Capillary Method): A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end. The tube is placed in a melting point apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min). The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.

Optical Rotation Measurement: The optical rotation is measured using a polarimeter. A solution of the compound is prepared at a known concentration in a suitable solvent (e.g., chloroform). The solution is placed in a polarimeter cell of a specific path length. The angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[3]

Solubility Determination: A small, measured amount of the solid is added to a specific volume of the solvent (e.g., water) in a test tube at a controlled temperature. The mixture is agitated vigorously. Solubility is determined by visual inspection; the compound is considered soluble if it completely dissolves to form a clear solution. For quantitative measurements, the saturated solution is analyzed to determine the concentration of the dissolved solute.

pKa Determination (Potentiometric Titration): A solution of the compound in a suitable solvent (often a water-alcohol mixture for poorly water-soluble compounds) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Density Measurement (Gas Pycnometry): The skeletal density of the solid can be determined using a gas pycnometer. A weighed sample is placed in a chamber of known volume. An inert gas, such as helium, is introduced into the chamber, and the pressure change is used to calculate the volume of the solid, excluding any pore volume. The density is then calculated by dividing the mass of the sample by its volume.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of BOC-L-Phenylglycinol.

Signaling Pathways and Biological Activity

Currently, there is no specific signaling pathway directly associated with BOC-L-Phenylglycinol in the scientific literature. Its primary application is as a chiral building block in the synthesis of more complex, biologically active molecules, particularly pharmaceuticals. The Boc protecting group is generally removed during the synthetic sequence, and therefore, the biological activity of the final product is not attributed to the BOC-L-Phenylglycinol moiety itself.

Some studies have suggested that certain N-Boc protected amino acids may exhibit antimicrobial properties; however, specific data for BOC-L-Phenylglycinol is not available. Further research would be required to investigate any potential intrinsic biological activity and associated signaling pathways.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 4. guidechem.com [guidechem.com]

- 5. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

Spectroscopic and Synthetic Profile of (S)-2-(Boc-amino)-2-phenylethanol: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (S)-2-(Boc-amino)-2-phenylethanol. This chiral amino alcohol derivative is a valuable building block in the synthesis of various pharmaceutical compounds.

Spectroscopic Data

The structural integrity and purity of synthesized (S)-2-(Boc-amino)-2-phenylethanol can be confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for (S)-2-(Boc-amino)-2-phenylethanol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.25 - 7.35 | m | - | 5H | Ar-H |

| 5.10 | br s | - | 1H | NH |

| 4.75 | m | - | 1H | CH -Ph |

| 3.65 | m | - | 2H | CH₂ -OH |

| 2.50 | br s | - | 1H | OH |

| 1.40 | s | - | 9H | C(CH₃ )₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for (S)-2-(Boc-amino)-2-phenylethanol

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C =O (Boc) |

| 141.5 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 127.5 | Ar-C H |

| 126.0 | Ar-C H |

| 80.0 | C (CH₃)₃ |

| 67.0 | C H₂-OH |

| 57.0 | C H-Ph |

| 28.4 | C(C H₃)₃ |

Solvent: CDCl₃

Table 3: Mass Spectrometry and IR Data for (S)-2-(Boc-amino)-2-phenylethanol

| Spectroscopic Technique | Data |

| Mass Spectrometry (ESI-MS) | m/z 238.14 [M+H]⁺, 260.12 [M+Na]⁺ |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3380 (O-H stretch), 3340 (N-H stretch), 2975 (C-H stretch, aliphatic), 1685 (C=O stretch, carbamate), 1520 (N-H bend), 1165 (C-O stretch) |

Experimental Protocols

A reliable method for the preparation of (S)-2-(Boc-amino)-2-phenylethanol involves the protection of the amino group of (S)-2-amino-2-phenylethanol using di-tert-butyl dicarbonate ((Boc)₂O).

Synthesis of (S)-2-(Boc-amino)-2-phenylethanol

Materials:

-

(S)-2-amino-2-phenylethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Glycerol

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve (S)-2-amino-2-phenylethanol (1 mmol) in glycerol (2.0 mL).

-

To this solution, add di-tert-butyl dicarbonate (1 mmol) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is completely consumed.

-

Upon completion, extract the reaction mixture with a 9:1 mixture of petroleum ether and ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

The glycerol phase can be dried under vacuum and reused.

-

Purify the crude product by recrystallization or column chromatography if necessary to yield pure (S)-2-(Boc-amino)-2-phenylethanol.

Visualizations

To further clarify the experimental workflow, the following diagrams have been generated using Graphviz.

Caption: Synthesis and workup workflow for (S)-2-(Boc-amino)-2-phenylethanol.

Caption: Analytical workflow for the characterization of the final product.

A Technical Guide to the Synthesis of Chiral Amino Alcohols for Researchers and Drug Development Professionals

Introduction

Chiral amino alcohols are invaluable structural motifs in organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and chiral ligands.[1] Their biological activity is often intrinsically linked to their stereochemistry, making the enantioselective synthesis of these compounds a critical endeavor in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure amino alcohols, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable methods for their specific needs.

Core Synthetic Strategies

The synthesis of chiral amino alcohols can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These strategies range from the utilization of naturally occurring chiral starting materials to sophisticated catalytic asymmetric transformations.

Synthesis from the Chiral Pool

One of the most direct methods for synthesizing chiral amino alcohols is through the chemical modification of readily available chiral precursors, most notably α-amino acids.[1] This approach leverages the inherent chirality of the starting material to produce enantiomerically pure products. The most common transformation is the reduction of the carboxylic acid functionality of an N-protected amino acid.

Advantages:

-

High enantiopurity, directly derived from the starting material.

-

Readily available and often inexpensive starting materials.[1]

Limitations:

-

The structural diversity of the resulting amino alcohols is limited to the side chains of the naturally occurring amino acids.[2]

Asymmetric Reduction of α-Amino Ketones

The catalytic asymmetric reduction of prochiral α-amino ketones is a powerful and widely used method for accessing a diverse range of chiral amino alcohols. Two prominent techniques in this category are the Corey-Bakshi-Shibata (CBS) reduction and Asymmetric Transfer Hydrogenation (ATH).

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst, typically derived from proline, to mediate the enantioselective reduction of ketones with a borane source.[3] The reaction proceeds through a highly organized transition state, leading to predictable stereochemistry and excellent enantioselectivity, often exceeding 95% ee.[1][3]

-

Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a transition metal catalyst, commonly ruthenium or rhodium, with a chiral ligand to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone.[4] This method is known for its operational simplicity and high efficiency.

Advantages:

-

High enantioselectivity.

-

Broad substrate scope.

-

Predictable stereochemical outcome.

Limitations:

-

Requires the synthesis of the α-amino ketone precursor.

-

Sensitivity of some catalysts to air and moisture.

Asymmetric Aminohydroxylation of Olefins

The Sharpless Asymmetric Aminohydroxylation (AA) reaction provides a direct route to vicinal (1,2-) amino alcohols from olefins in a single catalytic step.[1] This reaction utilizes an osmium catalyst in conjunction with a chiral cinchona alkaloid-derived ligand and a stoichiometric nitrogen source.[5] The chiral ligand controls the enantiofacial selectivity of the addition of the amino and hydroxyl groups across the double bond.[6]

Advantages:

-

Direct conversion of olefins to amino alcohols.

-

High enantioselectivity.

-

Well-established and reliable methodology.

Limitations:

-

The use of toxic and expensive osmium tetroxide.[7]

-

Regioselectivity can be an issue for certain substrates.[6][7]

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with a nitrogen source is a versatile strategy for the synthesis of β-amino alcohols. The stereochemistry can be controlled through two main approaches:

-

Sharpless Asymmetric Epoxidation followed by Ring-Opening: This two-step process begins with the highly enantioselective epoxidation of an allylic alcohol to form a chiral epoxy alcohol. Subsequent ring-opening with a nitrogen nucleophile, such as an azide, followed by reduction, yields the desired amino alcohol with excellent control over both regio- and stereoselectivity.[1]

-

Asymmetric Ring-Opening of meso-Epoxides: This method involves the direct enantioselective opening of a prochiral meso-epoxide with an amine, catalyzed by a chiral Lewis acid complex.[8][9]

Advantages:

-

Provides access to a wide variety of β-amino alcohols.

-

High regio- and stereoselectivity.

Limitations:

-

Can require multiple synthetic steps.

-

The availability of the starting epoxides or allylic alcohols.

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols.[1] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source.[10][11][12] These biocatalytic methods operate under mild reaction conditions and often achieve exceptional enantioselectivity (>99% ee).[1][12]

Advantages:

-

Extremely high enantioselectivity.[12]

-

Mild and environmentally friendly reaction conditions.[13]

-

High substrate specificity.

Limitations:

-

Enzyme availability and stability.

-

Substrate scope may be limited to the specific enzyme's activity.

Comparative Data of Synthetic Routes

The following table summarizes the typical performance of the key synthetic methods discussed, providing a comparative overview to aid in method selection.

| Synthetic Method | Substrate | Catalyst/Reagent | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |

| Synthesis from Chiral Pool | α-Amino Acid | LiAlH₄, NaBH₄/I₂ | 70-95 | >99 |

| CBS Reduction | α-Amino Ketone | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | 85-95 | >95 |

| Asymmetric Transfer Hydrogenation | α-Amino Ketone | [RuCl₂(p-cymene)]₂ / Chiral Amino Alcohol Ligand | 90-99 | 75-99 |

| Sharpless Aminohydroxylation | Olefin | K₂OsO₂(OH)₄, (DHQ)₂PHAL, CbzNHCl | 70-90 | 90->99 |

| Asymmetric Ring-Opening of Epoxide | meso-Epoxide | Chiral Metal-Organic Framework (MOF) | 85-95 | 90-95 |

| Biocatalytic Reductive Amination | α-Hydroxy Ketone | Engineered Amine Dehydrogenase (AmDH) | >90 | >99 |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic strategies discussed.

Protocol 1: Reduction of an α-Amino Acid from the Chiral Pool

This protocol describes the reduction of an N-protected α-amino acid to the corresponding chiral amino alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

-

N-protected α-amino acid (e.g., N-Boc-L-Alanine)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

1 M Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

A solution of the N-protected α-amino acid (1.0 equiv.) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 1 M NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting white precipitate is filtered off and washed with ethyl acetate.

-

The combined organic filtrates are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amino alcohol.

-

The product is purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Reduction of an α-Amino Ketone via CBS Reduction

This protocol provides a representative procedure for the enantioselective reduction of a protected α-amino ketone to the corresponding chiral amino alcohol using the Corey-Bakshi-Shibata (CBS) method.[1]

Materials:

-

Protected α-amino ketone

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 equivalents).[1]

-

Slowly add a 1.0 M solution of Borane-tetrahydrofuran complex (BH₃·THF) (0.6 equivalents) to the catalyst solution.[1]

-

Dissolve the α-amino ketone substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.[1]

-

Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C to destroy excess borane.[1]

-

Warm the mixture to room temperature and remove the solvent under reduced pressure.[1]

-

Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[1]

-

Determine the enantiomeric excess of the product using chiral HPLC analysis.[1]

Protocol 3: Sharpless Asymmetric Aminohydroxylation of an Olefin

This protocol describes the synthesis of a protected vicinal amino alcohol from an olefin.[1]

Materials:

-

Olefin substrate (e.g., trans-stilbene)

-

Nitrogen source (e.g., N-chlorocarbamate, CbzNHCl)

-

Chiral ligand (e.g., (DHQ)₂PHAL)

-

Potassium osmate (VI) dihydrate (K₂OsO₂(OH)₄)

-

n-propanol

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

-

Add the nitrogen source (1.1 equivalents) and the chiral ligand (0.05 equivalents).[1]

-

Add potassium osmate (VI) dihydrate (0.04 equivalents) to the mixture and stir until the catalyst dissolves.[1]

-

Add the olefin substrate (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is often complete within 6-24 hours.[1]

-

Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for an additional 30 minutes.[1]

-

Add ethyl acetate to the mixture. Separate the organic layer and wash it with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

The crude product is then purified by flash chromatography to isolate the desired regioisomer of the amino alcohol.[1]

-

Characterize the product and determine its enantiomeric excess by chiral HPLC or NMR analysis using a chiral solvating agent.[1]

Protocol 4: Asymmetric Ring-Opening of a meso-Epoxide

This protocol outlines a general procedure for the asymmetric ring-opening of a meso-epoxide with an aromatic amine using a chiral Metal-Organic Framework (MOF) as a heterogeneous catalyst.[8]

Materials:

-

meso-Epoxide (e.g., cis-stilbene oxide)

-

Aromatic amine (e.g., aniline)

-

Desolvated chiral MOF catalyst (e.g., (R)-ZnMOF-1)

-

Solvent (e.g., chloroform)

-

Methanol (MeOH)

Procedure:

-

A mixture of the meso-epoxide (1.0 equiv.), the aromatic amine (1.0 equiv.), and the desolvated chiral MOF catalyst (e.g., 5 mg for a 0.042 mmol scale) is stirred in the chosen solvent (e.g., 0.3 mL of chloroform) at the desired temperature for the specified time.[8]

-

After the reaction is complete, the solid catalyst is collected by filtration and washed with MeOH.[8]

-

The solvent from the filtrate is removed in vacuo to give the optically active β-amino alcohol.[8]

-

The enantiomeric purity of the product is determined by chiral HPLC analysis.[8]

Protocol 5: Biocatalytic Asymmetric Reductive Amination

This protocol describes the synthesis of a chiral amino alcohol from an α-hydroxy ketone using an engineered amine dehydrogenase (AmDH).[11][12]

Materials:

-

α-hydroxy ketone substrate (e.g., 1-hydroxy-2-butanone)

-

Purified engineered amine dehydrogenase (AmDH)

-

Ammonium chloride/ammonia buffer (NH₄Cl/NH₃·H₂O, 1 M, pH 8.5)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose

-

Glucose dehydrogenase (GDH)

-

Marfey's reagent for derivatization

Procedure:

-

The asymmetric reductive amination reaction is performed in a buffer solution (1 M NH₄Cl/NH₃·H₂O, pH 8.5) containing the α-hydroxy ketone substrate (e.g., 10-40 mM), NAD⁺ (e.g., 1 mM), glucose (e.g., 100 mM), GDH (for cofactor regeneration, e.g., 2 mg/mL), and the purified AmDH (e.g., 0.32–0.64 mg/mL).[11][12]

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation for a specified time (e.g., 24 hours).[11][12]

-

After the reaction, the mixture is boiled for 5 minutes and then centrifuged to remove the precipitated enzyme.[11][12]

-

The supernatant is analyzed by HPLC to determine the conversion and enantiomeric excess of the amino alcohol product. Pre-column derivatization with a chiral reagent like Marfey's reagent may be necessary for HPLC analysis.[11][12]

Visualizing Synthetic Pathways and Workflows

Diagrams are essential tools for understanding complex chemical transformations and experimental procedures. The following visualizations, created using the DOT language, illustrate key aspects of chiral amino alcohol synthesis.

Logical Relationships in Synthesis

Caption: Interconnectivity of starting materials and synthetic methods.

Experimental Workflow for CBS Reduction

References

- 1. benchchem.com [benchchem.com]

- 2. diva-portal.org [diva-portal.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]

- 5. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. Asymmetric ring-opening reaction of meso -epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalyst ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05163A [pubs.rsc.org]

- 9. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]

- 13. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

(S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate melting point and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a chiral building block frequently utilized in organic synthesis. The document details its melting point and solubility characteristics, outlines the experimental protocols for these determinations, and presents a logical workflow for its physicochemical characterization.

Core Physicochemical Properties

This compound, also known as BOC-L-Phenylglycinol, is a white crystalline solid. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117049-14-6 | N/A |

| Molecular Formula | C13H19NO3 | N/A |

| Molecular Weight | 237.29 g/mol | |

| Melting Point | 136-139 °C | |

| Appearance | White to light yellow powder/crystal | |

| Water Solubility | Insoluble |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are crucial for its application in research and development.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The capillary method is a standard technique for this measurement.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Solubility Determination

Solubility is a fundamental property that influences a compound's bioavailability and formulation development. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter (e.g., 0.22 µm).

-

Concentration Analysis: The concentration of the compound in the clear, filtered supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Physicochemical Characterization Workflow

As this compound is primarily a synthetic intermediate, a specific biological signaling pathway is not applicable. Instead, a logical workflow for its physicochemical characterization is presented below. This workflow outlines the essential steps for a comprehensive evaluation of a new batch or synthesized sample of the compound.

This diagram illustrates a systematic approach to characterizing this compound, starting from sample acquisition and proceeding through visual inspection, determination of physical constants like melting point and solubility, and concluding with structural and purity confirmation via spectroscopic and chromatographic techniques.

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the efficient and controlled production of key chemical intermediates. These intermediates are the foundational building blocks that, through a series of chemical transformations, ultimately yield the final drug substance. The purity, yield, and stereochemistry of these intermediates are of paramount importance, as they directly impact the quality, safety, and efficacy of the API. This technical guide provides an in-depth exploration of the synthesis of crucial intermediates for three blockbuster drugs: Atorvastatin, Sildenafil, and Oseltamivir. For each, we will delve into the synthetic pathways, present quantitative data in structured tables, provide detailed experimental protocols, and visualize the synthetic and biological pathways using Graphviz diagrams.

Atorvastatin Intermediate: (4R,6R)-tert-Butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Atorvastatin, marketed as Lipitor, is a statin medication used to lower cholesterol and triglycerides in the blood.[1] A key chiral intermediate in its synthesis is (4R,6R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .[2] The precise stereochemistry of this intermediate is crucial for the drug's ability to effectively inhibit HMG-CoA reductase.[2]

Synthesis Overview & Quantitative Data

One common and efficient method for the synthesis of the chiral side-chain of Atorvastatin involves a biocatalytic reduction followed by a Paal-Knorr condensation. A green-by-design, two-step, three-enzyme process has been developed for the synthesis of a key hydroxynitrile intermediate.[3][4] This is followed by the Paal-Knorr reaction to form the pyrrole ring of atorvastatin.[5][6]

Table 1: Quantitative Data for Atorvastatin Intermediate Synthesis

| Step | Reaction | Key Reagents & Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity/ee (%) | Reference |

| 1 | Biocatalytic Reduction | Ethyl-4-chloroacetoacetate, Ketoreductase (KRED), Glucose, NADP-dependent glucose dehydrogenase (GDH) | Water | Ambient | - | 96 | >99.5 ee | [3][4] |

| 2 | Cyanation | (S)-ethyl-4-chloro-3-hydroxybutyrate, Halohydrin dehalogenase (HHDH), HCN | Water | Ambient | - | - | - | [3] |

| 3 | Paal-Knorr Condensation | 1,4-diketone, (4R-cis)-amine intermediate, pivalic acid, triethylamine | THF, MTBE, Hexane | 50 then reflux | - | 63.11 - 68.68 | >99.7 | [7][8][9] |

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate [3][4]

-

In a suitable reaction vessel, prepare a buffered aqueous solution.

-

Add ethyl-4-chloroacetoacetate as the substrate.

-

Introduce the ketoreductase (KRED) enzyme.

-

For cofactor regeneration, add glucose and NADP-dependent glucose dehydrogenase (GDH).

-

Maintain the reaction at ambient temperature with stirring until completion, monitored by a suitable analytical technique (e.g., HPLC).

-

Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate, with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the product. The isolated yield is typically around 96% with an enantiomeric excess of >99.5%.[3][4]

Protocol 2: Paal-Knorr Condensation for Atorvastatin Acetonide Ester [7][10]

-

To a solution of 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (50.69g, 185.4 mmol) in THF (57.7 g) and MTBE (99.4 g), add the diketone of atorvastatin (1.09 eq, 84.4g).

-

Warm the mixture to 50°C under a nitrogen atmosphere.

-

At 50°C, add pivalic acid (0.7 eq, 13.3g) followed by triethylamine (0.7 eq., 13.2 g).

-

Heat the resulting suspension to reflux under a nitrogen atmosphere with concomitant removal of water until the reaction is complete.

-

Upon completion, cool the reaction mixture to 25°C and add MTBE (157 g).

-

Isolate the product, tert-butyl 2-((4R,6S)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, by filtration and wash with a suitable solvent.

Visualization

Sildenafil Intermediate: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

Sildenafil, sold under the brand name Viagra, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension.[11] A key intermediate in its synthesis is 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide .[12][13] This pyrazole derivative forms the core of the sildenafil molecule.

Synthesis Overview & Quantitative Data

The synthesis of this intermediate involves the formation of a pyrazole ring, followed by nitration and subsequent reduction.[14][15] Greener synthetic processes are continually being developed to improve safety and reduce environmental impact.[14]

Table 2: Quantitative Data for Sildenafil Intermediate Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Nitration | 1-methyl-3-n-propylpyrazole-5-carboxamide, Fuming Nitric Acid | Dichloromethane | <15 | - | 91-95 | 95.6-96.8 | [14] |

| 2 | Reduction | 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, Zinc, Ammonium Formate | [bmim][BF4] (ionic liquid) | Room Temp | - | 89 | 95.1 | [14] |

| 3 | Chlorosulfonation | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chloride | - | 0-30 | 4 | - | - | [16] |

| 4 | Sulfonamide Formation | Sulfonyl chloride intermediate, N-methylpiperazine | Dichloromethane | 20-25 | 1 | 90 | - | [16] |

Experimental Protocols

Protocol 3: Nitration of 1-methyl-3-n-propylpyrazole-5-carboxamide [14]

-

Add 16.7 g of 1-methyl-3-n-propylpyrazole-5-carboxamide to 50 mL of dichloromethane in a reaction vessel.

-

Cool the mixture to below 15°C.

-

Slowly add 12 g of fuming nitric acid dropwise while maintaining the temperature.

-

Stir the reaction at 20-25°C and monitor by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice water and stir.

-

Separate the organic phase, wash with water (2 x 20 mL), dry, and filter.

-

Concentrate the dichloromethane solution to dryness to obtain 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide (yield: 91%, HPLC purity: 95.6%).

Protocol 4: Reduction of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide [14]

-

In a reaction vessel, mix 21.2 g of 4-nitro-1-methyl-3-n-propylpyrazole-5-carboxamide, 100 mL of [bmim][BF4] ionic liquid, 13 g of zinc particles, 10 mL of water, and 9.5 g of ammonium formate.

-

Stir the mixture rapidly at room temperature and monitor the reaction by TLC.

-

Once the starting material has disappeared, add diethyl ether for extraction (3 x 150 mL).

-

Combine the diethyl ether phases and concentrate to dryness to obtain 16.2 g of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide (yield: 89%, HPLC purity: 95.1%).

Visualization

Oseltamivir Intermediate: (-)-Shikimic Acid Derivative

Oseltamivir, marketed as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B.[17] The commercial synthesis of oseltamivir starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.[17] The control of stereochemistry throughout the synthesis is critical, as the final molecule has three stereocenters.[17]

Synthesis Overview & Quantitative Data

The synthesis from (-)-shikimic acid involves a multi-step process including esterification, ketalization, mesylation, and the introduction of amino groups, often via azide intermediates.[17] The overall yield from (-)-shikimic acid is in the range of 17-22% with high purity.[17]

Table 3: Quantitative Data for Oseltamivir Intermediate Synthesis

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Purity (%) | Reference |

| 1-3 | Acetal Mesylate Formation | (-)-Shikimic acid, Ethanol, Thionyl chloride, 3-Pentanone, p-Toluenesulfonic acid, Triethylamine, Methanesulfonyl chloride | Various | - | - | - | - | [17] |

| Multi-step | Conversion to Oseltamivir | Various, including azide intermediates | Various | - | - | 17-22 | 99.7 | [17] |

| Alternative | Azide-free Synthesis | Commercially available starting material | Various | - | - | 30 | - | [18] |

Experimental Protocols

Protocol 5: Enantioselective Synthesis of an Oseltamivir Intermediate from (-)-Shikimic Acid (Conceptual Steps) [17]

Note: A detailed, step-by-step industrial protocol is proprietary. The following represents key transformations.

-

Esterification: (-)-Shikimic acid is esterified with ethanol and thionyl chloride.

-

Ketalization: The diol is protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.

-

Mesylation: The remaining hydroxyl group is converted to a mesylate using methanesulfonyl chloride and triethylamine.

-

Epoxidation: The mesylate is treated with a base to form an epoxide.

-

Azide Opening: The epoxide is opened regioselectively with an azide nucleophile to introduce the first nitrogen functionality.

-

Further Transformations: A series of subsequent steps, including reduction of the azide, protection and deprotection steps, and introduction of the second amino group, lead to the final oseltamivir molecule.

Visualization

Conclusion

The synthesis of key pharmaceutical intermediates is a cornerstone of modern drug development. The examples of Atorvastatin, Sildenafil, and Oseltamivir highlight the diversity of chemical strategies employed, from biocatalysis and green chemistry to complex multi-step syntheses from natural products. The meticulous control of reaction conditions to ensure high yield, purity, and correct stereochemistry is a constant challenge that drives innovation in synthetic organic chemistry. This guide has provided a detailed overview of the synthesis of these critical intermediates, offering valuable insights for researchers and professionals in the pharmaceutical industry. The continued development of more efficient, cost-effective, and sustainable synthetic routes for these and other pharmaceutical intermediates will remain a vital area of research, ultimately contributing to the availability of safe and effective medicines worldwide.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]

- 7. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. CN110372677B - Method for preparing atorvastatin key intermediate L1 by solvent-free method - Google Patents [patents.google.com]

- 10. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 11. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 12. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | C8H14N4O | CID 3338044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]

- 14. New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 18. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]

Role of Boc protecting group in amino alcohol synthesis

An In-depth Technical Guide on the Role of the Boc Protecting Group in Amino Alcohol Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino alcohols are bifunctional compounds containing both an amino and a hydroxyl group. This structural motif is a cornerstone in a vast array of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands. The synthesis of these molecules often requires precise control over the reactivity of the amine and alcohol functionalities. Due to the inherent nucleophilicity and basicity of the amino group, it can interfere with reactions intended for other parts of the molecule.[1] To achieve selectivity and high yields in complex synthetic routes, the temporary masking of the amine functionality is essential.

The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry.[2][3] Its widespread adoption is due to its robustness across a broad spectrum of reaction conditions, coupled with its facile and clean removal under mild acidic conditions.[4] This guide provides a comprehensive technical overview of the Boc group's role in amino alcohol synthesis, detailing its core principles, strategic applications, experimental protocols, and its utility in orthogonal protection schemes.

Core Principles of the Boc Protecting Group

The Boc group is introduced to an amine via di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), forming a carbamate linkage.[5] This transformation effectively tempers the amine's nucleophilicity and basicity, rendering it inert to many reagents.[5]

Key Advantages of the Boc Group:

-

Stability: The Boc group is stable towards most nucleophiles, bases, and catalytic hydrogenation conditions.[6][7][8] This stability provides a wide window for performing various chemical transformations on other parts of the molecule without premature deprotection.[6]

-

Mild Deprotection: It is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA), but also with HCl or other strong acids.[2][9] The mildness of this process preserves the integrity of other acid-sensitive functional groups.

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[5][6][8] This orthogonality is critical for complex, multi-step syntheses requiring sequential deprotection.[10][11]

-

Clean Byproducts: Deprotection generates volatile and benign byproducts—isobutylene, carbon dioxide, and tert-butanol—which are easily removed from the reaction mixture, simplifying product purification.[7]

Mechanism of Boc Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate.[5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group. The leaving group subsequently decomposes into tert-butanol and carbon dioxide, the latter of which provides a strong thermodynamic driving force for the reaction.[8][12] While the reaction can proceed without a base, bases like triethylamine (TEA), NaOH, or 4-dimethylaminopyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[8][13]

Mechanism of Boc Deprotection

The acid-catalyzed cleavage of the Boc group is a clean and efficient process.[14] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA.[15] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[15][16] The carbamic acid rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[9][15]

Strategic Application in Amino Alcohol Synthesis

The Boc group is integral to two primary strategies for synthesizing amino alcohols: the protection of an existing amino alcohol and the reduction of a Boc-protected amino acid.

-

Chemoselective Protection of Amino Alcohols: In molecules that already contain both an amino and a hydroxyl group, the amine can be selectively protected in the presence of the alcohol. This selectivity arises because amines are generally more nucleophilic than alcohols. By reacting the amino alcohol with (Boc)₂O under controlled conditions, the N-Boc protected amino alcohol can be formed with high chemoselectivity, leaving the hydroxyl group free for subsequent reactions.[8]

-

Reduction of N-Boc-Protected Amino Acids: This is a powerful and widely used strategy for generating chiral amino alcohols from the readily available and often inexpensive chiral pool of amino acids.[17][] The synthesis begins with an N-Boc protected α-amino acid. The carboxylic acid moiety is then reduced to a primary alcohol. A common and effective method involves the formation of a reactive mixed anhydride (e.g., using ethyl chloroformate) followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).[17] This two-step, one-pot procedure avoids harsher reducing agents like LiAlH₄, which can be less compatible with other functional groups.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is dependent on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.

Table 1: Typical Conditions for N-Boc Protection of Amines [4]

| Substrate Type | Reagent & Equivalents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Primary Aliphatic Amines | (Boc)₂O (1.1-1.5) | NaOH, NaHCO₃, or TEA | Dioxane/Water, THF, DCM | Room Temp | 1-12 | >90 |

| Aromatic Amines | (Boc)₂O (1.1-2.0) | TEA, DMAP | THF, DCM, Acetonitrile | Room Temp - 40 | 2-24 | 85-95 |

| Amino Alcohols | (Boc)₂O (1.1-1.5) | NaHCO₃, TEA | THF/Water, DCM | 0 - Room Temp | 2-16 | >90 |

Table 2: Typical Conditions for N-Boc Deprotection [4]

| Reagent | Concentration / Conditions | Solvent | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temp | 0.5-4 | Highly effective and volatile for easy removal; can be harsh for very acid-sensitive substrates.[4] |

| Hydrochloric Acid (HCl) | 4 M solution | Dioxane, Ethyl Acetate | Room Temp | 1-12 | Cost-effective; product is isolated as the hydrochloride salt.[4] |

| Phosphoric Acid | 85% aqueous solution | - | 50-70 | 1-5 | A milder, environmentally benign option for some substrates.[19] |

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

This protocol describes the chemoselective protection of the amino group.

-

Materials:

-

Amino alcohol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Methodology:

-

Dissolve the amino alcohol (1.0 eq) in DCM or THF (approx. 0.1-0.5 M).

-

Add a base such as TEA (1.5 eq) or an aqueous solution of NaHCO₃ (2.0 eq).[20]

-

Cool the mixture to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1-1.2 eq) portion-wise to the stirred solution.[5]

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected amino alcohol, which can be purified by column chromatography if necessary.[5]

-

Protocol 2: Synthesis of an N-Boc Amino Alcohol via Reduction of an N-Boc Amino Acid

This protocol details the conversion of a carboxylic acid to an alcohol.[17]

-

Materials:

-

N-Boc protected amino acid

-

Ethyl chloroformate

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

-

Methodology:

-

Dissolve the N-Boc amino acid (1.0 eq) in anhydrous THF (approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -15 °C using an ice-salt or acetone/dry ice bath.

-

Add NMM or TEA (1.1 eq) and stir for 5-10 minutes.

-

Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -10 °C. A white precipitate of the amine hydrochloride salt will form. Stir the resulting suspension for 30 minutes at -15 °C to form the mixed anhydride.

-

In a separate flask, prepare a solution of NaBH₄ (2.0-3.0 eq) in water at 0 °C.

-

Slowly add the mixed anhydride suspension to the NaBH₄ solution via cannula or dropping funnel, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction carefully by the slow addition of 1 M HCl at 0 °C until the gas evolution ceases.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc amino alcohol. Purify as needed by flash chromatography.

-

Protocol 3: General Procedure for N-Boc Deprotection with TFA

This protocol describes the removal of the Boc group to yield the free amino alcohol.[14][15]

-

Materials:

-

N-Boc protected amino alcohol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Toluene (optional, for azeotropic removal of TFA)

-

-

Methodology:

-

Dissolve the N-Boc protected amino alcohol in anhydrous DCM (approx. 0.1-0.5 M) in a round-bottom flask.[15]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 25-50% v/v, e.g., a 1:1 mixture of TFA:DCM).[14][21]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor by TLC or LC-MS.[14]

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, toluene can be added and co-evaporated two or three times.[22]

-

The resulting crude product is the amine trifluoroacetate salt. To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic. Caution: CO₂ evolution can cause pressure buildup.[15]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amino alcohol.

-

Mandatory Visualizations

Caption: General workflows for amino alcohol synthesis using a Boc protecting group.

Caption: Orthogonality of common amine protecting groups, including Boc.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is a fundamental and indispensable tool in modern organic synthesis, particularly for the preparation of valuable amino alcohols.[4] Its unique combination of stability to a wide range of reagents and facile cleavage under mild acidic conditions provides a robust and reliable method for temporarily masking amine functionality.[5][6] The ability to use the Boc group in orthogonal protection strategies and to stereoselectively generate chiral amino alcohols from N-Boc amino acids underscores its importance. The well-established and high-yielding protocols for its introduction and removal ensure its continued and widespread use by researchers, scientists, and drug development professionals in the synthesis of complex, high-value molecules.[4]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. fiveable.me [fiveable.me]

- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 13. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 21. Boc Deprotection - TFA [commonorganicchemistry.com]

- 22. rsc.org [rsc.org]

In-Depth Technical Guide to Boc-L-Phenylglycinol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-L-phenylglycinol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis and pharmaceutical development. Its unique structural features, combining the steric influence of a phenyl group with the versatility of a Boc-protected amine and a primary alcohol, make it an invaluable chiral auxiliary and intermediate. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of Boc-L-phenylglycinol, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to support researchers in its effective utilization.

Introduction and Historical Context

The significance of Boc-L-phenylglycinol is intrinsically linked to the development of protecting group chemistry in peptide synthesis. The introduction of the tert-butyloxycarbonyl (Boc) protecting group by Carpino in 1957 was a landmark achievement, offering a stable yet readily cleavable amine protection strategy that revolutionized peptide synthesis. While the precise first synthesis of Boc-L-phenylglycinol is not prominently documented, its emergence is a direct consequence of the application of Boc protection to the chiral amino alcohol, L-phenylglycinol. The development of efficient synthetic routes to enantiomerically pure amino alcohols has further solidified the importance of compounds like Boc-L-phenylglycinol in asymmetric synthesis.

Physicochemical and Spectroscopic Data

Boc-L-phenylglycinol is a white crystalline solid with well-defined physical and spectroscopic properties. These characteristics are crucial for its identification, purification, and application in synthesis.

| Property | Value |

| CAS Number | 117049-14-6[1][2][3] |

| Molecular Formula | C₁₃H₁₉NO₃[1][2] |

| Molecular Weight | 237.29 g/mol [1][3] |

| Melting Point | 136-139 °C (lit.)[1][3] |

| Appearance | White crystals[2] |

| Solubility | Soluble in water[1] |

| Storage | 0 - 8 °C[2] |

Table 1: Physicochemical Properties of Boc-L-phenylglycinol.

| Parameter | Value |

| Specific Optical Rotation | +37° (c=1, CHCl₃, 19°C)[1] |

| Optical Purity (ee) | ≥99%[3] |

| ¹H NMR (400MHz, CDCl₃) δ | 7.37-7.26 (m, 5H), 5.45 (bs, 1H), 4.76 (s, 1H), 3.79 (s, 2H), 3.06 (bs, 1H), 1.44 (s, 9H)[1] |

| ¹³C NMR (100MHz, CDCl₃) δ | 156.2, 139.6, 128.6, 127.5, 126.5, 79.9, 66.5, 56.7, 28.3[1] |

| IR (KBr) cm⁻¹ | 3376, 3280, 3072, 1667, 1545, 1366, 1289, 1174, 1052, 864, 838, 700[1] |

Table 2: Spectroscopic and Optical Data of Boc-L-phenylglycinol.

Synthesis of Boc-L-phenylglycinol

The synthesis of Boc-L-phenylglycinol can be achieved through several methods, primarily involving the Boc-protection of L-phenylglycinol or its derivatives. Both chemical and biocatalytic routes have been developed, with the choice of method often depending on the desired scale, purity, and sustainability considerations.

Chemical Synthesis

A common and efficient method for the synthesis of Boc-L-phenylglycinol involves the reaction of L-phenylglycinol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General workflow for the chemical synthesis of Boc-L-phenylglycinol.

Method 1: Using Triethylamine in Dichloromethane [1]

-

Dissolve L-phenylglycinol (1 equivalent) and triethylamine (1.05 equivalents) in dichloromethane (DCM) and cool the solution to 0 °C.

-

To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) in DCM dropwise.

-

Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.

-

Add water to the reaction mixture and stir for an additional 30 minutes.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine and water, and then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield Boc-L-phenylglycinol as a white solid.

Method 2: Using Sodium Hydroxide in tert-Butanol [1]

-

Suspend L-phenylglycinol hydrochloride (1 equivalent) and di-tert-butyl dicarbonate (1.37 equivalents) in tert-butanol.

-

Add 2N aqueous sodium hydroxide (NaOH) to the suspension.

-

Heat the mixture to 75 °C for 4 hours.

-

Cool the reaction to 50 °C and pour it into water with vigorous stirring.

-

Cool the mixture to 5 °C to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain Boc-L-phenylglycinol. A yield of 90-99% can be achieved with this method.[1]

Biocatalytic Synthesis